molecular formula C11H13N B12551207 (E)-N-(But-3-en-1-yl)-1-phenylmethanimine CAS No. 172472-68-3

(E)-N-(But-3-en-1-yl)-1-phenylmethanimine

Cat. No.: B12551207
CAS No.: 172472-68-3
M. Wt: 159.23 g/mol
InChI Key: NNHDKERSUPACCS-UHFFFAOYSA-N
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Description

(E)-N-(But-3-en-1-yl)-1-phenylmethanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a but-3-en-1-yl group attached to the nitrogen atom and a phenyl group attached to the carbon atom of the imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(But-3-en-1-yl)-1-phenylmethanimine can be achieved through several synthetic routes. One common method involves the condensation reaction between but-3-en-1-amine and benzaldehyde. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(But-3-en-1-yl)-1-phenylmethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted imines or amines, depending on the nucleophile used.

Scientific Research Applications

(E)-N-(But-3-en-1-yl)-1-phenylmethanimine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imines.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(But-3-en-1-yl)-1-phenylmethanimine involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, the compound may interact with enzymes that catalyze imine-related reactions, leading to the formation of enzyme-substrate complexes and subsequent biochemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(But-3-en-1-yl)-1-phenylmethanamine: Similar structure but with an amine group instead of an imine group.

    (E)-N-(But-3-en-1-yl)-1-phenylmethanone: Similar structure but with a ketone group instead of an imine group.

    (E)-N-(But-3-en-1-yl)-1-phenylmethanol: Similar structure but with an alcohol group instead of an imine group.

Uniqueness

(E)-N-(But-3-en-1-yl)-1-phenylmethanimine is unique due to its imine functional group, which imparts distinct reactivity and chemical properties compared to its analogs with amine, ketone, or alcohol groups. This uniqueness makes it valuable in specific synthetic and research applications where imine chemistry is required.

Properties

CAS No.

172472-68-3

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N-but-3-enyl-1-phenylmethanimine

InChI

InChI=1S/C11H13N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8,10H,1,3,9H2

InChI Key

NNHDKERSUPACCS-UHFFFAOYSA-N

Canonical SMILES

C=CCCN=CC1=CC=CC=C1

Origin of Product

United States

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